3,4,6-Trifluorophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluorophthalonitrile is an organic compound with the molecular formula C8H2F3N It is a derivative of phthalonitrile, where three of the hydrogen atoms on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Trifluorophthalonitrile can be synthesized from 3,4,5,6-tetrachlorophthalonitrile through a process of reductive dechlorination. This involves the sequential removal of chlorine atoms and their replacement with fluorine atoms . The reaction typically requires the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification and isolation of the final product, such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trifluorophthalonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of fluorinated derivatives with different functional groups.
Reduction: Formation of 3,4,6-trifluoroaniline.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
3,4,6-Trifluorophthalonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets and modify pharmacokinetic properties.
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes due to its unique electronic properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 3,4,6-Trifluorophthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. This property is particularly useful in modifying the activity of enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrafluorophthalonitrile: A similar compound with four fluorine atoms on the benzene ring.
3,4-Difluorophthalonitrile: A compound with two fluorine atoms on the benzene ring.
3,5,6-Trifluorophthalonitrile: A compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
3,4,6-Trifluorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of advanced materials and pharmaceuticals .
Properties
CAS No. |
69173-87-1 |
---|---|
Molecular Formula |
C8HF3N2 |
Molecular Weight |
182.10 g/mol |
IUPAC Name |
3,4,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HF3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H |
InChI Key |
UCEMIYHYJURQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.